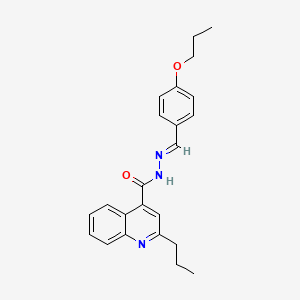![molecular formula C17H21ClN4O3 B5546665 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have garnered attention in pharmaceutical and chemical research due to their diverse biological activities and chemical functionalities. The presence of the 1,2,4-oxadiazole ring, chlorophenyl group, and morpholine moiety suggests its significance in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of compounds with structures similar to the mentioned chemical involves multi-step reactions, starting from basic precursors like acetic acids, benzoyl chlorides, and morpholine. These processes may involve esterification, amide formation, and cyclization reactions to incorporate the oxadiazole ring and achieve the desired complex structure (B. Ravinaik et al., 2021).
Molecular Structure Analysis
Characterization techniques such as NMR, IR, and Mass spectroscopy, along with single-crystal X-ray diffraction studies, are pivotal in confirming the molecular structure of such compounds. These analytical methods provide insights into the arrangement of atoms and the confirmation of the synthesized compounds (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the oxadiazole ring and morpholine groups can be varied, involving interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions contribute to the compound's binding affinity and selectivity towards biological targets (J. Shim et al., 2002).
Aplicaciones Científicas De Investigación
Metabolism and Disposition
Research on related compounds has investigated their metabolism and disposition within biological systems. For example, studies on orexin receptor antagonists, like SB-649868, have explored their metabolic pathways, demonstrating complex biotransformation involving oxidation and rearrangement processes leading to various metabolites. These studies provide insights into the elimination routes, plasma half-lives, and principal metabolites, which are crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
Environmental Contaminants
Research into organochlorine and organobromine contaminants, including those in human milk, reflects the environmental persistence and bioaccumulation potential of such compounds. Studies have documented the presence and longitudinal trends of these contaminants, emphasizing their impact on human health and the environment. This context is relevant for understanding the environmental behavior and potential risks associated with similar chlorophenyl and morpholine derivatives (Norén & Meironyte, 2000).
Biomonitoring and Exposure
Biomonitoring studies have developed methods for assessing exposure to biocides, including isothiazolinones, through urinary metabolites such as N-methylmalonamic acid (NMMA). These studies provide a framework for evaluating human exposure to various chemicals, including potential exposure to compounds with isopropyl and chlorophenyl groups. Understanding exposure levels and routes is essential for assessing the risk and safety of chemical compounds in humans (Murawski et al., 2020).
Dermatological Effects
The occurrence of allergic contact dermatitis from chemicals, including isopropyl methylphenol, illustrates the dermatological effects that can be associated with exposure to certain chemicals. Research in this area highlights the importance of identifying sensitizing agents and understanding their mechanisms of action to prevent adverse skin reactions. This is particularly relevant for compounds used in pharmaceuticals, cosmetics, and as preservatives, where skin exposure is common (Iijima & Takayama, 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-12(2)22(17(23)21-7-9-24-10-8-21)11-15-19-16(20-25-15)13-3-5-14(18)6-4-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIZJXVKCQZXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)
![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)


![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)
![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)